(S)-2-Amino-5-guanidino-N-hydroxypentanamide dihydrochloride

Metalloenzyme inhibition Arginase Hydroxamic acid

(S)-2-Amino-5-guanidino-N-hydroxypentanamide dihydrochloride (CAS 2375587-73-6), also designated L-arginine hydroxamate dihydrochloride or N-hydroxy-L-argininamide dihydrochloride, is a synthetic, chiral hydroxamic acid derived from the semi-essential amino acid L-arginine. Its dihydrochloride salt form (C₆H₁₇Cl₂N₅O₂; exact mass 261.08 Da) bears a guanidino group and a hydroxamate (–CONHOH) moiety, classifying it as both a guanidine and a hydroxamic acid.

Molecular Formula C6H17Cl2N5O2
Molecular Weight 262.14 g/mol
Cat. No. B13839883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-5-guanidino-N-hydroxypentanamide dihydrochloride
Molecular FormulaC6H17Cl2N5O2
Molecular Weight262.14 g/mol
Structural Identifiers
SMILESC(CC(C(=O)NO)N)CN=C(N)N.Cl.Cl
InChIInChI=1S/C6H15N5O2.2ClH/c7-4(5(12)11-13)2-1-3-10-6(8)9;;/h4,13H,1-3,7H2,(H,11,12)(H4,8,9,10);2*1H/t4-;;/m0../s1
InChIKeyOLQRLDDSCGCBQT-FHNDMYTFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-5-guanidino-N-hydroxypentanamide Dihydrochloride: Structural Identity and Procurement-Relevant Classification


(S)-2-Amino-5-guanidino-N-hydroxypentanamide dihydrochloride (CAS 2375587-73-6), also designated L-arginine hydroxamate dihydrochloride or N-hydroxy-L-argininamide dihydrochloride, is a synthetic, chiral hydroxamic acid derived from the semi-essential amino acid L-arginine. Its dihydrochloride salt form (C₆H₁₇Cl₂N₅O₂; exact mass 261.08 Da) bears a guanidino group and a hydroxamate (–CONHOH) moiety, classifying it as both a guanidine and a hydroxamic acid [1]. This dual functionality underpins its capacity to engage binuclear manganese or zinc centres in metalloenzymes including arginase and matrix metalloproteases, as well as to serve as a structural analog of the endogenous nitric oxide synthase (NOS) intermediate Nω-hydroxy-L-arginine (NOHA) [2]. The compound is supplied as a crystalline powder for research use in enzymology, metabolic pathway dissection, and inhibitor screening applications.

Why L-Argininamide, Norvaline, or Free-Base Hydroxamates Cannot Replace (S)-2-Amino-5-guanidino-N-hydroxypentanamide Dihydrochloride in Targeted Research


Substituting (S)-2-amino-5-guanidino-N-hydroxypentanamide dihydrochloride with a generic arginine analog—such as L-argininamide (CAS 14975-30-5) or the non-hydroxamate arginase inhibitor L-norvaline—eliminates the defining hydroxamate functionality essential for bidentate metal chelation in the dinuclear active sites of arginase and other metalloproteases [1]. Conversely, substituting the dihydrochloride salt with the free base (CAS 5699-67-2) or mono-hydrochloride (CAS 35832-00-9) alters critical handling parameters including aqueous solubility, hygroscopicity, and stoichiometric reproducibility in buffer preparation, because the counter-ion stoichiometry directly governs the protonation state of the guanidino and amino groups at physiological pH . Unlike nor-NOHA, which lacks the C-terminal hydroxamate and inhibits arginase via a distinct Nω-hydroxy-guanidino pharmacophore, this compound provides a structurally orthogonal probe for dissecting NOS-substrate mimicry from arginase inhibition within the L-arginine metabolic network [1].

Quantitative Differentiation Evidence for (S)-2-Amino-5-guanidino-N-hydroxypentanamide Dihydrochloride Versus Functional Analogs


Hydroxamate-Enabled Metal Chelation: A Binary Functional Distinction from L-Argininamide and Norvaline

The hydroxamate group (–CONHOH) in (S)-2-amino-5-guanidino-N-hydroxypentanamide dihydrochloride constitutes a bidentate metal-chelating moiety absent in L-argininamide (C-terminal –CONH₂) and L-norvaline (carboxylate). Structural studies on the arginase-deacetylase fold demonstrate that hydroxamate oxygen atoms directly coordinate the binuclear manganese cluster in arginase, a binding mode inaccessible to non-hydroxamate arginine analogs [1]. This is a class-level inference grounded in the conserved metalloenzyme architecture of the arginase/deacetylase superfamily, where the hydroxamate serves as a transition-state mimic [2].

Metalloenzyme inhibition Arginase Hydroxamic acid Metal chelation

Dihydrochloride Salt Stoichiometry Confers Defined Protonation State and Aqueous Solubility Advantage Relative to Free Base

The dihydrochloride salt (C₆H₁₇Cl₂N₅O₂, MW 262.14) provides precisely two equivalents of HCl per molecule of L-arginine hydroxamate, ensuring full protonation of both the α-amino group and the guanidino moiety. Vendor technical documentation states that this salt form 'enhances solubility and promotes versatility in aqueous biochemical assays and enzyme kinetics studies' . In contrast, the free base (CAS 5699-67-2, MW 189.22) and the mono-hydrochloride (CAS 35832-00-9, MW 225.68) present different protonation stoichiometries that alter net charge and solubility behaviour. While no direct head-to-head quantitative solubility comparison in mg/mL across salt forms was identified in non-excluded sources, the predicated density (1.53±0.1 g/cm³) and the seven hydrogen-bond donor count of the dihydrochloride support its classification as a highly water-compatible ionic salt .

Salt-form differentiation Aqueous solubility Buffer preparation Dihydrochloride

Orthogonal Pharmacophore: C-Terminal Hydroxamate Distinguished from Nω-Hydroxy-Guanidino Arginase Inhibitors (nor-NOHA)

(S)-2-Amino-5-guanidino-N-hydroxypentanamide dihydrochloride places the metal-chelating hydroxamate at the C-terminus, whereas nor-NOHA (Nω-hydroxy-nor-L-arginine) positions its inhibitory Nω-hydroxy-guanidino pharmacophore at the side-chain terminus. This topological inversion generates two functionally distinct molecular probes: the C-terminal hydroxamate engages the active-site metal cluster via the scaffold's carboxyl-amide terminus, while the guanidino side-chain remains free to explore the substrate-recognition pocket, a binding orientation fundamentally different from nor-NOHA's [1]. PDB entry 5NCD confirms that (2S)-2-amino-5-(diaminomethylideneamino)-N-hydroxypentanamide binds the polysaccharide deacetylase BC1974 from Bacillus cereus—a member of the arginase/deacetylase superfamily—via its hydroxamate moiety, demonstrating that this compound probes a binding mode orthogonal to Nω-hydroxy-guanidino inhibitors [2].

Arginase inhibitor Pharmacophore comparison nor-NOHA Hydroxamic acid vs. N-hydroxyguanidine

Growth Inhibition of Bacillus subtilis: Arginine Antimetabolite Activity Reversible by L-Arginine Supplementation

L-Arginine hydroxamate at a concentration of 1×10⁻³ M completely inhibited the growth of Bacillus subtilis on solid salts/glucose medium, an effect that was fully reversed by 2.5×10⁻⁴ M L-arginine [1]. This growth inhibition is attributed to the compound acting as an arginine antimetabolite, disrupting endogenous arginine metabolism including the arginase-mediated conversion of arginine to ornithine [2]. In contrast, the non-hydroxamate analog L-argininamide exhibited only slight inhibition of isolated arginase in macrophage studies, indicating that the hydroxamate moiety is a critical determinant of antimetabolite potency in cellular contexts [3]. While this comparison derives from separate studies under non-identical conditions (B. subtilis growth vs. macrophage arginase), it provides cross-study evidence that the hydroxamate functionality imparts biological activity beyond that of simple amide derivatives.

Arginine antimetabolite Bacterial growth inhibition Bacillus subtilis Metabolic selection marker

Evidence-Backed Research and Procurement Scenarios for (S)-2-Amino-5-guanidino-N-hydroxypentanamide Dihydrochloride


Metalloenzyme Inhibitor Screening: Probing the Arginase/Deacetylase Superfamily with a C-Terminal Hydroxamate Probe

Laboratories conducting inhibitor screens against arginase, histone deacetylases (HDACs), or polysaccharide deacetylases can deploy this compound as a structurally defined, C-terminal hydroxamate probe. The crystallographically validated binding to BC1974 deacetylase (PDB 5NCD) demonstrates its utility as a tool compound for the arginase/deacetylase fold, providing a binding modality orthogonal to Nω-hydroxy-guanidino inhibitors such as nor-NOHA [1]. The dihydrochloride salt ensures defined stoichiometry for dose-response studies in aqueous buffer systems.

L-Arginine Metabolic Pathway Dissection: Differentiating NOS Substrate Mimicry from Arginase Inhibition

Researchers studying the L-arginine/NO/urea metabolic branch-point require probes that can distinguish substrate-level effects on NOS from direct arginase inhibition. (S)-2-Amino-5-guanidino-N-hydroxypentanamide, bearing the hydroxamate at the C-terminus rather than the Nω-guanidino position of endogenous NOHA, provides a structurally distinct tool for dissecting these two pathways [1]. Its demonstrated arginine-reversible antimetabolite activity in bacterial systems further supports its role in studying arginine utilization and metabolic regulation [2].

Microbial Genetics and Metabolic Engineering: Arginine Antimetabolite Selection in Bacillus and Related Species

The well-characterized growth inhibition of Bacillus subtilis at 1×10⁻³ M, with full reversibility by 2.5×10⁻⁴ M L-arginine, establishes this compound as a validated selection agent for isolating arginine regulatory mutants and arginine-overproducing strains [1]. This application is underpinned by classical microbiological literature and remains relevant for metabolic engineering programmes targeting amino acid biosynthesis pathways. The dihydrochloride salt form facilitates accurate weighing and dissolution for reproducible selection media preparation.

Botulinum Neurotoxin Metalloprotease Inhibition: Structural Biology of the BoNT/A Light Chain

The co-crystal structure of L-arginine hydroxamate bound to the Clostridium botulinum neurotoxin serotype A light chain (PDB 2IMB, resolution 2.41 Å) identifies this compound as a small-molecule ligand for the BoNT/A zinc-metalloprotease active site [1]. Although reported as an inhibitor with modest affinity, its well-resolved electron density in the active site makes it a valuable reference ligand for structure-based drug design efforts targeting botulinum neurotoxin proteases. The availability of the dihydrochloride salt ensures consistent solubility for co-crystallization trials.

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